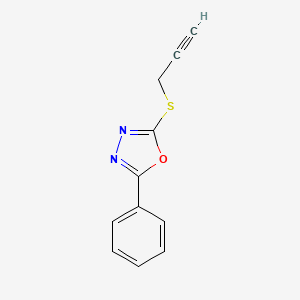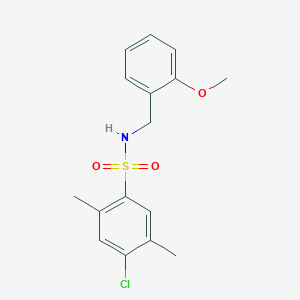![molecular formula C14H15N3O2 B4582104 ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B4582104.png)
ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate
説明
Synthesis Analysis
The synthesis of derivatives related to ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate involves key reactions like aldol condensation and the reaction with guanidine in the presence of dry alcohol to convert 4-ethyl-6methylpyrimidin-2-amine. These processes highlight the compound's versatile reactivity and the potential for producing various derivatives with significant antibacterial and antifungal activity, akin to standard drugs like Streptomycin and Amphotericin-B (M. Laxmi, G. Ravi, & A. Nath, 2019).
Molecular Structure Analysis
The molecular structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a compound with similarities to the target molecule, was determined using single-crystal X-ray crystallography. This method provided detailed insights into the compound's triclinic crystal system and intramolecular hydrogen bonding, which is critical for understanding the structural characteristics and potential interaction mechanisms of ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate derivatives (I. Manolov, B. Morgenstern, & K. Hegetschweiler, 2012).
Chemical Reactions and Properties
Ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate derivatives exhibit a range of chemical reactions, including interactions with acetamidine to produce 2-methylpyrimidin-4(3H)-ones and transformations involving heterocyclic amines to generate various heteroaryl substituted compounds. These reactions underscore the compound's capacity for forming diverse structures and its role as a precursor in the synthesis of heterocyclic compounds (R. R. Roberts, Stephen R. Landor, & E. Bolessa, 1994).
Physical Properties Analysis
The physical properties of ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate derivatives, such as solubility, melting points, and crystalline structure, can be inferred from studies on similar compounds. For instance, the analysis of ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate demonstrated methods for synthesizing compounds with defined physical properties, providing insights into manipulating the physical characteristics of similar compounds for various applications (N. H. Al-Said & Ayat M. Al-Sghair, 2013).
科学的研究の応用
Benzocaine-Associated Methemoglobinemia
Benzocaine, a local anesthetic closely related to "ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate," has been linked to methemoglobinemia, a condition impairing the oxygen-carrying capacity of blood. A study by Kuschner et al. (2000) documented the first case of benzocaine-associated methemoglobinemia in a healthy research participant, extending the known risk population to include even those without pre-existing conditions (Kuschner et al., 2000).
Sodium Benzoate as an Adjunct Treatment in Schizophrenia
Sodium benzoate, another compound structurally related to "ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate," has been explored as an adjunct treatment for schizophrenia. A randomized, double-blind, placebo-controlled trial found that sodium benzoate significantly improved various symptom domains and neurocognition in patients with chronic schizophrenia, illustrating the therapeutic potential of benzoate compounds in psychiatric conditions (Lane et al., 2013).
Allergic Reactions to Local Anesthetics
The risk of allergic contact dermatitis from compounds like ethyl chloride and benzocaine underscores the importance of understanding the sensitization potential of related esters, including "ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate." Reports indicate that even chemically unrelated local anesthetics can provoke allergic reactions, highlighting the need for caution and further research into alternative compounds with reduced sensitization risks (Jl et al., 2009).
Potential for Poisoning Treatment
The structural similarity to compounds such as 4-Methylpyrazole, which has been used to treat ethylene glycol poisoning, suggests potential avenues for the application of "ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate" in toxicology and emergency medicine. Research on 4-Methylpyrazole indicates its efficacy in reducing the metabolic consequences of poisonings, pointing to the broader potential of related compounds in clinical toxicology (Baud et al., 1986).
Alzheimer's Disease Treatment
Investigations into sodium benzoate's efficacy in early-phase Alzheimer's disease treatment reveal the neuroprotective and cognitive function improvement potentials of benzoate derivatives. A study on sodium benzoate showed substantial improvement in cognitive and overall functions in patients with early-phase Alzheimer's, suggesting that "ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate" could potentially contribute to novel treatment approaches for neurodegenerative diseases (Lin et al., 2014).
特性
IUPAC Name |
ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-19-14(18)11-4-6-12(7-5-11)17-13-8-10(2)15-9-16-13/h4-9H,3H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDORIAOWFRZVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4582025.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4582041.png)


![2,4-dichloro-N-({5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4582070.png)


![ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4582093.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)
![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4582122.png)
![N-propyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4582124.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4582128.png)
![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4582132.png)